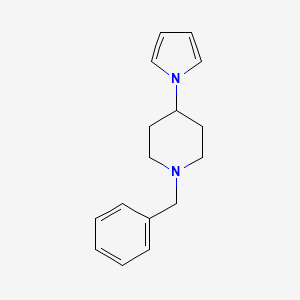

1-benzyl-4-(1H-pyrrol-1-yl)piperidine

Description

1-Benzyl-4-(1H-pyrrol-1-yl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a pyrrole ring at the 4-position of the piperidine scaffold. The pyrrole substituent distinguishes it from well-known AChE inhibitors like donepezil, which instead bears a 5,6-dimethoxyindanone group at the 4-position . Its synthesis typically involves coupling reactions, as seen in related piperidine derivatives .

Properties

IUPAC Name |

1-benzyl-4-pyrrol-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFZLANTXURKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-pyrrol-1-yl-piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylpiperidine with pyrrole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of 1-Benzyl-4-pyrrol-1-yl-piperidine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring consistency in product quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-pyrrol-1-yl-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyrrole group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-pyrrol-1-yl-piperidine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-pyrrol-1-yl-piperidine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine)

- Key Differences: Donepezil’s 4-position substituent is a rigid, planar indanone group with methoxy substituents, enabling strong interactions with the AChE catalytic anionic site (CAS) and peripheral anionic site (PAS) .

- Activity: Donepezil exhibits nanomolar AChE inhibition (IC₅₀ ~6 nM), whereas pyrrole-containing derivatives like 1-benzyl-4-(1H-pyrrol-1-yl)piperidine are less potent due to reduced hydrophobic and π-π interactions .

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

- Key Differences: This compound features a flexible benzoylaminoethyl chain at the 4-position, allowing conformational adaptability for binding to AChE’s gorge .

- Activity: The benzoylaminoethyl derivative shows moderate AChE inhibition (IC₅₀ ~100 nM), outperforming pyrrole-substituted analogs but remaining less potent than donepezil .

Sigma Receptor Ligands

1-Benzyl-6-methoxy-1-phenyl-4,6-dihydrospiro[1H–furo[3,4-c]pyrazole-4,4′-piperidine]

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Molecular Weight | AChE IC₅₀ (nM) | Sig-1R Affinity (nM) |

|---|---|---|---|---|

| This compound | 2.8 | 254.34 | >1000 | Not reported |

| Donepezil | 4.1 | 379.49 | 6 | Low |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 3.5 | 337.44 | 100 | Not reported |

| 1-Benzyl-6-methoxy-spiro derivative | 3.9 | 350.42 | N/A | 0.5 |

*Predicted using fragment-based methods.

- Its smaller molecular weight (254.34 vs. 379.49 for donepezil) may facilitate blood-brain barrier penetration but at the cost of reduced target engagement .

Research Findings and Implications

- Off-Target Potential: Pyrrole-containing piperidines may exhibit activity at sigma receptors or other CNS targets, warranting further investigation .

- Drug Design : Hybridizing the pyrrole moiety with aromatic or hydrogen-bonding groups (e.g., methoxy or benzoyl) could balance solubility and potency .

Biological Activity

1-benzyl-4-(1H-pyrrol-1-yl)piperidine, a compound featuring a piperidine ring substituted with a pyrrole and benzyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its heterocyclic components, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Notably, it has been studied for its potential as a ligand for dopamine and serotonin receptors, which are crucial in mood regulation and neurological function.

Key Mechanisms:

- Dopamine Receptor Modulation: The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways associated with mood disorders.

- Serotonin Receptor Interaction: Its interaction with serotonin receptors may contribute to anxiolytic effects, making it a candidate for treating anxiety-related conditions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antidepressant Activity: Studies suggest that the compound may possess antidepressant-like properties in animal models, likely due to its modulation of neurotransmitter systems.

- Neuroprotective Effects: Preliminary findings indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

In a controlled study involving mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. This was accompanied by increased levels of serotonin and norepinephrine in the brain .

Study 2: Neuroprotective Properties

A recent investigation explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare its activity with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Piperidine derivative | Moderate antidepressant activity |

| 4-(2-Methylpyrrol-1-yl)piperidine | Pyrrole-substituted | Neuroprotective effects |

| 4-(3-Fluorophenyl)piperidine | Fluorinated derivative | Anxiolytic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.